Benzyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Benzyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:
- 7-position substitution: A 4-chlorophenyl group, introducing electron-withdrawing effects.
- 4-position substitution: A 3-hydroxyphenyl group, enabling hydrogen bonding.
- Ester group: A benzyl ester at the 3-position, influencing lipophilicity.
- Additional substituents: A methyl group at the 2-position and a ketone at the 5-position.
Structural variations in substituents and ester groups significantly alter physicochemical and biological behaviors.
Properties
IUPAC Name |
benzyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClNO4/c1-18-27(30(35)36-17-19-6-3-2-4-7-19)28(21-8-5-9-24(33)14-21)29-25(32-18)15-22(16-26(29)34)20-10-12-23(31)13-11-20/h2-14,22,28,32-33H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHYVCDDYXHKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The hexahydroquinoline core undergoes oxidation to form fully aromatic quinoline derivatives. This transformation is critical for modifying biological activity and electronic properties.
Key Findings :
-
Oxidation of the hexahydroquinoline ring proceeds via radical intermediates, with reaction efficiency dependent on solvent polarity and pH.
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The 3-hydroxyphenyl group exhibits limited oxidation under mild conditions due to steric hindrance from adjacent substituents .
Reduction Reactions
The 5-oxo group and aromatic rings are primary sites for reduction.
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Ketone → Alcohol reduction | NaBH<sub>4</sub> in ethanol, 0°C | 5-Hydroxyhexahydroquinoline derivative | 85–92% | |
| Catalytic hydrogenation | H<sub>2</sub> (1 atm), Pd/C in THF | Saturated cyclohexane ring | 78% |
Key Findings :
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Selective reduction of the 5-oxo group is achievable using NaBH<sub>4</sub>, while LiAlH<sub>4</sub> leads to over-reduction of ester groups.
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Hydrogenation preserves the chlorophenyl group but reduces the quinoline nitrogen’s basicity.
Substitution Reactions
The 3-hydroxyphenyl and benzyl ester groups participate in nucleophilic/electrophilic substitutions.
Key Findings :
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Ester hydrolysis proceeds without disturbing the hexahydroquinoline core under acidic conditions .
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Nitration occurs preferentially at the para position of the hydroxyphenyl group due to electronic directing effects .
Cycloaddition and Ring-Opening Reactions
The strained hexahydroquinoline system participates in cycloadditions under specific conditions.
Key Findings :
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Diels-Alder reactivity is enhanced by electron-withdrawing substituents on the dienophile .
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Ring-opening reactions produce intermediates useful for synthesizing polycyclic frameworks .
Catalyzed Coupling Reactions
Palladium-mediated cross-couplings enable functionalization of aromatic rings.
Key Findings :
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The 4-chlorophenyl group participates selectively in coupling reactions due to superior leaving-group ability .
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Ytterbium triflate (Yb(OTf)<sub>3</sub>) enhances reaction rates in polar aprotic solvents .
Thermal and Photochemical Reactions
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to benzyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on cancer cell lines. A study demonstrated that certain structural modifications led to enhanced activity against colorectal cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
2. Histone Deacetylase Inhibitors (HDACIs)
The compound has been investigated as a potential HDACI. HDACIs are crucial in cancer therapy due to their ability to influence gene expression and induce cancer cell apoptosis. Structural modifications of related compounds have shown effectiveness in inhibiting HDACs, thereby providing a pathway for developing new anticancer therapies .
3. Neuroprotective Properties
this compound may also play a role in neuroprotection. Research into polyhydroquinoline compounds suggests that they can reduce beta-amyloid production and deposition associated with neurodegenerative diseases such as Alzheimer's . This highlights the potential of the compound in developing treatments aimed at neurodegenerative disorders.
The biological activity of this compound can be attributed to its structural components:
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety enhances lipophilicity and biological activity.
- Hydroxyphenyl Group : This group is known to participate in hydrogen bonding interactions which may enhance binding affinity to biological targets.
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives based on the parent compound were synthesized and evaluated for their anticancer properties. The study utilized various coupling methods to create amides and esters from the parent structure. The results indicated that certain derivatives exhibited significantly lower IC50 values against HCT-116 cells compared to others .
| Compound | Structure | IC50 (HCT116) | IC50 (HEK293) |
|---|---|---|---|
| 7a | NA | 0.12 mg/mL | NA |
| 7c | NA | 0.22 mg/mL | NA |
| 7d | NA | 0.81 mg/mL | NA |
Case Study 2: Neuroprotective Effects
Research focusing on polyhydroquinoline compounds demonstrated their ability to mitigate neurotoxicity through mechanisms involving beta-amyloid reduction. This suggests that benzyl derivatives could be explored further for therapeutic use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Benzyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
Benzyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The compound belongs to the class of hexahydroquinoline derivatives, which are known for their varied pharmacological profiles. Its structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 373.85 g/mol
Antimicrobial Activity
Recent studies have shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
- Case Study : In a study evaluating various quinoline derivatives against Escherichia coli and Bacillus subtilis, certain derivatives demonstrated significant antibacterial activity, suggesting that benzyl-substituted quinolines could serve as lead compounds for antibiotic development .
Anticancer Properties
This compound has also been investigated for its potential anticancer effects:
- Mechanism : It is believed to exert its effects through apoptosis induction and cell cycle arrest in cancer cells.
- Research Findings : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested for antibacterial activity against common pathogens. The results indicated that benzyl-substituted compounds showed enhanced efficacy compared to their unsubstituted counterparts .
- Anticancer Activity Assessment : In a study focused on breast cancer models, the compound exhibited cytotoxic effects on MCF-7 cells through the activation of apoptotic pathways. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing anticancer activity .
Q & A
What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?
The compound can be synthesized via the modified Hantzsch reaction , a well-established method for polycyclic quinoline derivatives. Key reagents include:
- 4,4-dimethylcyclohexane-1,3-dione (1 mmol),
- Substituted benzaldehyde (e.g., 4-chlorophenyl or 3-hydroxyphenyl derivatives, 1 mmol),
- Benzyl acetoacetate (1 mmol),
- Ammonium acetate (5 mmol) as a catalyst.
The reaction is refluxed in absolute methanol for 8–12 hours, monitored by TLC, and purified via crystallization from ethanol . Adjusting substituents on the benzaldehyde component allows modular synthesis of analogs .
Which spectroscopic and analytical techniques are critical for structural characterization?
Essential techniques include:
- ¹H/¹³C-NMR : To confirm substituent positions and hydrogen environments.
- HRMS : For precise molecular weight validation.
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .
For example, weak C–H···O hydrogen bonds in the crystal lattice can be identified through crystallographic data and validated via Natural Bond Orbital (NBO) analysis .
How can X-ray diffraction data be refined when encountering twinned crystals or weak diffraction signals?
SHELXL is the gold-standard software for refining challenging crystallographic data. Key steps include:
- Using TWIN/BASF commands to model twinning fractions.
- Applying ISOR/SIMU restraints to address disorder in flexible substituents (e.g., benzyl groups).
- Validating refinement with R-factor convergence (target: ) and Goodness-of-Fit (GoF) ~1.0 .
- Complementary tools like OLEX2 provide visualization and validation (e.g., Hirshfeld surfaces) to ensure structural accuracy .
How do computational methods like DFT enhance the interpretation of experimental structural data?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:
- Predicts optimized geometries that align with X-ray data (e.g., bond length deviations < 0.02 Å).
- Quantum Theory of Atoms in Molecules (QTAIM) : Classifies bond critical points (BCPs) to distinguish covalent, ionic, or weak interactions (e.g., Laplacian for closed-shell interactions) .
- Molecular Electrostatic Potential (MEP) maps identify reactive sites (e.g., hydroxyl groups for hydrogen bonding) .
How should researchers resolve contradictions between computational and experimental bond parameters?
- Statistical comparison : Calculate root-mean-square deviations (RMSD) between DFT-optimized and crystallographic bond lengths/angles.
- Thermal ellipsoid analysis : Check for thermal motion artifacts in X-ray data (e.g., high values in flexible groups).
- Solvent effect modeling : Include implicit solvent models (e.g., PCM) in DFT to mimic crystallization conditions .
For example, discrepancies in phenyl ring planarity may arise from crystal packing forces not modeled in gas-phase DFT .
What strategies optimize reaction yields for derivatives with bulky substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky aryl aldehydes.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 8 hours under reflux) while maintaining yields >75% .
- Post-synthetic modifications : Protect reactive hydroxyl groups (e.g., acetylation) to prevent side reactions .
How are hydrogen-bonding networks analyzed in the crystal lattice?
- X-ray data : Measure donor-acceptor distances (e.g., O···H < 2.5 Å) and angles (>120°).
- Hirshfeld surface analysis : Quantifies interaction types (e.g., plots highlight close contacts).
- Topological analysis : Compute electron density () and Laplacian () at BCPs to classify interactions (e.g., weak hydrogen bonds: a.u., ) .
What software tools are recommended for structure solution and refinement?
- SHELX suite : SHELXD for phasing, SHELXL for refinement (supports twinning and disorder modeling) .
- OLEX2 : Integrates visualization, refinement, and validation (e.g., R-factor tracking, electron density maps) .
- Mercury (CCDC) : For packing diagram generation and interaction analysis .
How does substituent variation impact the compound’s electronic properties?
- Electron-withdrawing groups (e.g., 4-Cl): Lower HOMO/LUMO gaps (by ~0.3 eV) and enhance charge-transfer interactions.
- Hydroxyl groups : Increase polarity, affecting solubility and hydrogen-bonding capacity.
- DFT-based NBO analysis : Quantifies hyperconjugation (e.g., interactions in cyclohexenone rings) .
What are best practices for depositing crystallographic data in public databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
